1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine
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Overview
Description
1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a pentyl group attached to the nitrogen atom and a dioxo group at the 1,1 position. Benzothiazoles are known for their diverse range of applications in various fields, including medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to facilitate the formation of the benzothiazole ring. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize efficient catalytic systems and optimized reaction conditions to ensure consistent quality and high throughput. The use of microwave-assisted synthesis and ionic liquids as solvents has also been explored to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo group to a thioether or thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted benzothiazole derivatives. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and neuroprotective agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The dioxo group plays a crucial role in its reactivity, allowing it to form covalent bonds with target proteins and modulate their function .
Comparison with Similar Compounds
Similar Compounds
Benzisothiazolinone: A widely used preservative and antimicrobial agent with a similar benzothiazole core structure.
1,2-Benzothiazol-3-amine 1,1-dioxide: Another benzothiazole derivative with similar chemical properties.
Uniqueness
1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine is unique due to the presence of the pentyl group, which can influence its solubility, reactivity, and biological activity. This structural variation allows it to interact differently with molecular targets compared to other benzothiazole derivatives, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H16N2O2S |
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Molecular Weight |
252.33 g/mol |
IUPAC Name |
1,1-dioxo-N-pentyl-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C12H16N2O2S/c1-2-3-6-9-13-12-10-7-4-5-8-11(10)17(15,16)14-12/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,14) |
InChI Key |
OOAQVATWIGRRBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN=C1C2=CC=CC=C2S(=O)(=O)N1 |
Origin of Product |
United States |
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